6-Nitro-indan-4-sulfonyl chloride

Description

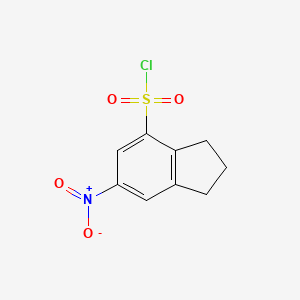

6-Nitro-indan-4-sulfonyl chloride (CAS: 2818279-24-0) is a specialized sulfonyl chloride derivative featuring a bicyclic indan core substituted with a nitro group at position 6 and a sulfonyl chloride moiety at position 4. This compound is produced by J&W Pharmlab (Shanghai) and is marketed as a high-purity (97%) intermediate for pharmaceutical and materials science applications. Its structure combines the electron-withdrawing nitro group with the reactive sulfonyl chloride, making it a versatile substrate for synthesizing sulfonamides or other functionalized derivatives. Current pricing ranges from ¥4,109.65 for 250 mg to ¥51,414.37 for 5 g, reflecting its specialized use in research and development .

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1H-indene-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4S/c10-16(14,15)9-5-7(11(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYAOJVSUFHGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-indan-4-sulfonyl chloride typically involves the nitration of indan followed by sulfonylation. One common method includes the nitration of indan using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position. The resulting 6-nitro-indan is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-indan-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Amino Derivatives: Formed by the reduction of the nitro group.

Scientific Research Applications

6-Nitro-indan-4-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to form bioactive sulfonamide and sulfonate derivatives.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-indan-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors . The nitro group, when reduced to an amino group, can further enhance the compound’s biological activity by forming hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

- Structure : A tricyclic benzo[cd]indole system with a ketone (2-oxo) group and sulfonyl chloride at position 5.

- Synthesis: Synthesized via chlorosulfonic acid treatment at 0°C, yielding 38% as a yellow solid.

- Reactivity : The ketone group may stabilize intermediates during sulfonamide formation, whereas the nitro group in this compound enhances electrophilicity at the sulfonyl chloride site.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : A pyrimidine ring with chlorine and methyl groups at positions 2 and 6, respectively, and a carboxylic acid at position 4.

- Function : Primarily used in metal coordination chemistry. Unlike sulfonyl chlorides, carboxylic acid derivatives are less reactive toward nucleophilic substitution but serve distinct roles in metallurgical or catalytic applications .

Comparative Data Table

Key Research Findings

Synthetic Challenges : While 2-oxo-indole derivatives are synthesized via controlled chlorosulfonic acid reactions, the nitro-substituted indan variant may require stringent temperature or catalytic conditions due to steric and electronic effects.

Application Scope : Unlike pyrimidine-based acids (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid), sulfonyl chlorides like this compound are tailored for covalent bond formation in drug discovery, such as protease inhibitor development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.